meta-Fexofenadine
CAS No.: 479035-75-1
Cat. No.: VC0192769
Molecular Formula: C32H39NO4
Molecular Weight: 501.67
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 479035-75-1 |
---|---|
Molecular Formula | C32H39NO4 |
Molecular Weight | 501.67 |
IUPAC Name | 2-[3-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid |
Standard InChI | InChI=1S/C32H39NO4/c1-31(2,30(35)36)28-16-9-11-24(23-28)29(34)17-10-20-33-21-18-27(19-22-33)32(37,25-12-5-3-6-13-25)26-14-7-4-8-15-26/h3-9,11-16,23,27,29,34,37H,10,17-22H2,1-2H3,(H,35,36) |
SMILES | CC(C)(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |
Appearance | White to Off-White Solid |
Introduction
Chemical Identity and Structure
Meta-Fexofenadine, also known as meta-MDL-16455, is chemically identified as 2-(3-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)-2-methylpropanoic acid. With CAS number 479035-75-1, this compound is structurally related to Fexofenadine but differs in the position of specific functional groups .
Basic Chemical Properties
Meta-Fexofenadine exhibits the following fundamental properties:
Property | Value |
---|---|
Molecular Formula | C32H39NO4 |
Molecular Weight | 501.65636 g/mol |
CAS Number | 479035-75-1 |
FDA UNII | 6MJ77LD5RJ |
Appearance | Solid at room temperature |
Physical Properties
The compound demonstrates the following physical characteristics:
Property | Value |
---|---|
Boiling Point | 683.8±55.0 °C (Predicted) |
Density | 1.171±0.06 g/cm³ (Predicted) |
pKa | 4.36±0.10 (Predicted) |
Storage Requirements | Store at -20°C |
These properties have been determined through analytical prediction models rather than direct experimental measurements in many cases .
Structural Relationship to Fexofenadine
Meta-Fexofenadine is specifically classified as an isomer and recognized impurity of Fexofenadine (MDL-16455) . While Fexofenadine features the carboxylic acid group in the para position of the phenyl ring, meta-Fexofenadine has this functional group shifted to the meta position, as the name suggests .
Structural Differentiation
The key structural difference between meta-Fexofenadine and Fexofenadine lies in the position of attachment of the α,α-dimethylbenzeneacetic acid moiety to the phenyl ring:
-
Fexofenadine: 4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-α,α-dimethylbenzeneacetic acid
-
Meta-Fexofenadine: 3-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-α,α-dimethylbenzeneacetic acid
This positional isomerism is critical for analytical chemists and pharmaceutical manufacturers who must identify and quantify this compound in Fexofenadine preparations.
Significance in Pharmaceutical Analysis
Meta-Fexofenadine holds considerable importance in pharmaceutical quality control and analysis.
Role as a Reference Standard
Parent Compound Context: Fexofenadine
To fully understand the significance of meta-Fexofenadine, it is essential to consider the pharmaceutical relevance of its parent compound, Fexofenadine.
Therapeutic Applications of Fexofenadine
Fexofenadine is a selective H1-receptor antagonist widely used for:
Pharmacokinetic Properties of Fexofenadine
The parent compound exhibits the following pharmacokinetic profile:
Parameter | Value |
---|---|
Bioavailability | Approximately 33% |
Time to Peak Plasma Concentration | 1-3 hours |
Protein Binding | 60-70% (primarily to albumin and α1-acid glycoprotein) |
Metabolism | Minimal (approximately 5% undergoes hepatic metabolism) |
Elimination Half-life | 11-15 hours |
Primary Elimination Route | Biliary and renal excretion |
Understanding these properties provides context for the potential impact of meta-Fexofenadine as an impurity in pharmaceutical formulations .
Research Applications
Meta-Fexofenadine is primarily used in research settings for specific applications related to pharmaceutical development and analysis.
Pharmaceutical Research
The compound serves several important functions in pharmaceutical research:
-
As a reference standard for developing and validating analytical methods
-
In impurity profiling studies of Fexofenadine formulations
-
For investigating structure-activity relationships of antihistamines
Analytical Methods for Detection
Various analytical methods have been developed for the detection and quantification of meta-Fexofenadine in pharmaceutical preparations.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the primary method used for meta-Fexofenadine analysis:
-
Stability-indicating HPLC methods have been specifically developed for Fexofenadine hydrochloride and its impurities
-
These methods typically employ reverse-phase chromatography with UV detection
-
Validated for specificity, linearity, accuracy, precision, and robustness
Spectroscopic Methods
Complementary analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass Spectrometry for molecular weight verification and fragmentation pattern analysis
Comparative Analysis with Related Compounds
Understanding meta-Fexofenadine in context requires comparison with structurally related compounds.
Comparison with Other Fexofenadine Impurities
Meta-Fexofenadine is one of several identified impurities in Fexofenadine preparations:
Impurity | Chemical Relationship | Significance |
---|---|---|
Meta-Fexofenadine | Positional isomer (meta-substituted) | European Pharmacopoeia (EP) Impurity B |
Other isomeric forms | Various structural variations | Require separate reference standards for identification |
This positional isomerism has important implications for pharmaceutical quality control and regulatory compliance .
Future Research Directions
The study of meta-Fexofenadine continues to evolve, with several promising research directions:
-
Development of more sensitive and specific analytical methods for its detection at trace levels
-
Investigation of potential biological activity differences compared to Fexofenadine
-
Exploration of structure-property relationships to better understand the impact of positional isomerism
-
Enhancement of manufacturing processes to minimize meta-Fexofenadine formation during Fexofenadine production
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume